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identifying and mitigating off-target effects of Drisapersen

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Compound of Interest		
Compound Name:	Drisapersen	
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Technical Support Center: Drisapersen Off-Target Effects

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **Drisapersen** and other 2'-O-methyl phosphorothioate (2'OMePS) antisense oligonucleotides (ASOs). The information provided is intended to help identify and mitigate potential off-target effects during preclinical and clinical research.

I. Frequently Asked Questions (FAQs)

Q1: What is **Drisapersen** and what is its mechanism of action?

Drisapersen (formerly PRO051/GSK2402968) is an antisense oligonucleotide designed to treat Duchenne muscular dystrophy (DMD) in patients with mutations amenable to exon 51 skipping.[1][2] It is a 20-mer 2'-O-methyl phosphorothioate RNA molecule.[3] Its mechanism of action involves binding to a specific sequence within the pre-mRNA of the dystrophin gene, leading to the exclusion of exon 51 during the splicing process. This restores the reading frame and allows for the production of a shorter but partially functional dystrophin protein.[1][2]

Q2: What are the major known off-target effects of **Drisapersen** observed in clinical trials?

The most commonly reported off-target effects in clinical trials with **Drisapersen** were:

Troubleshooting & Optimization





- Injection site reactions (ISRs): These were very common and could be severe, progressing from erythema and hyperpigmentation to fibrosis, calcification, and ulcerations.[4][5]
- Renal toxicity (proteinuria): Subclinical proteinuria was a frequent finding, characterized by an increase in urinary α1-microglobulin.[1][6][7]
- Thrombocytopenia: A decrease in platelet counts was observed in some patients.[6][8]
- Inflammatory responses: Transient elevations in inflammatory parameters and pyrexia were noted, particularly at higher doses.[9]

Q3: Why was **Drisapersen** not approved by the FDA and EMA?

Drisapersen's applications for marketing authorization were withdrawn or rejected by both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][5] [10][11][12][13] The primary reasons cited were a lack of substantial evidence of effectiveness and a concerning safety profile, particularly the renal toxicity, thrombocytopenia, and severe injection-site reactions.[11][12]

Q4: What are the general categories of antisense oligonucleotide off-target effects?

ASO off-target effects can be broadly categorized into:

- Hybridization-dependent off-target effects: These occur when the ASO binds to unintended RNA sequences with partial complementarity, leading to the modulation of non-target genes.
 This can happen through RNase H-mediated degradation of the off-target mRNA or by sterically blocking the processing or translation of the off-target RNA.
- Hybridization-independent off-target effects: These are not related to the specific sequence
 of the ASO but rather to its chemical properties. They can include immunostimulation (e.g.,
 through Toll-like receptor activation), effects on the coagulation cascade, and interactions
 with cellular proteins.

Q5: What happened to **Drisapersen**'s follow-on compounds (BMN 044, BMN 045, BMN 053)?

BioMarin announced the discontinuation of the clinical and regulatory development of the first-generation follow-on products, BMN 044, BMN 045, and BMN 053, which were in Phase 2



studies for other exon skipping indications in DMD.[3][10][12][13] Publicly available preclinical safety and toxicology data for these specific compounds are limited.

II. Troubleshooting Guides Identifying and Mitigating Renal Toxicity (Proteinuria)

Problem: You are observing proteinuria or an increase in urinary biomarkers of kidney injury in your in vivo studies with a 2'OMePS ASO.

Troubleshooting Steps:

- Quantify and Characterize the Proteinuria:
 - Urinary Total Protein: Measure the total protein concentration in urine. While less sensitive for early-stage kidney injury, it provides a general overview.
 - Urinary Albumin-to-Creatinine Ratio (UACR): This is a more sensitive method for detecting glomerular injury.
 - Urinary α1-Microglobulin (α1M): This low molecular weight protein is a sensitive and specific biomarker for proximal tubular dysfunction, which has been observed with Drisapersen.[7] An increase in urinary α1M suggests impaired reabsorption by the proximal tubules.
- Experimental Protocol: Urinary α1-Microglobulin ELISA
 - \circ Principle: This is a sandwich enzyme-linked immunosorbent assay (ELISA) for the quantitative measurement of $\alpha 1M$ in urine.
 - Materials:
 - Commercially available α1-Microglobulin ELISA kit (e.g., from Abcam, Cloud-Clone Corp.).[9][14][15]
 - Microplate reader with a 450 nm filter.
 - Precision pipettes and disposable tips.



- Urine samples from treated and control animals/subjects.
- Procedure (General):
 - 1. Prepare all reagents, standards, and samples according to the kit manufacturer's instructions.
 - 2. Add standards and samples to the pre-coated microplate wells.
 - 3. Add the detection antibody and incubate.
 - 4. Wash the wells to remove unbound antibody.
 - 5. Add the enzyme conjugate (e.g., Streptavidin-HRP) and incubate.
 - 6. Wash the wells again.
 - 7. Add the substrate solution and incubate to allow color development.
 - 8. Stop the reaction and measure the absorbance at 450 nm.
 - 9. Calculate the concentration of $\alpha 1M$ in the samples based on the standard curve.
- In Vitro Assessment of Proximal Tubule Cell Injury:
 - Cell Model: Use a human proximal tubule epithelial cell line (e.g., HK-2 or ciPTECs) to assess the direct effects of the ASO.[7]
 - Assays:
 - Cell Viability: Measure cell viability using assays like MTT or LDH release after ASO treatment.
 - Protein Uptake: Assess the ability of the cells to uptake labeled albumin or other proteins in the presence of the ASO. A decrease in uptake can indicate competition for receptor-mediated endocytosis, a proposed mechanism for **Drisapersen**-induced proteinuria.[7][16]
- Mitigation Strategies:



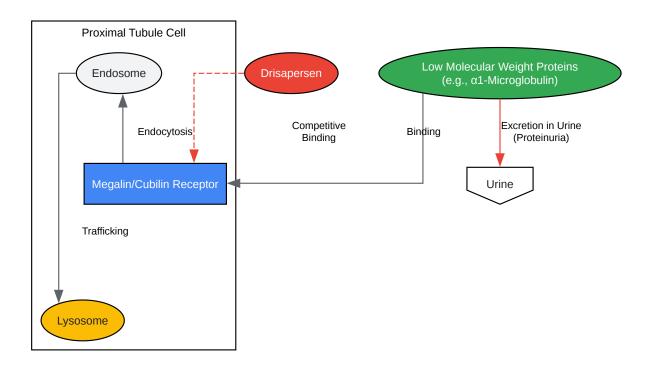
- Dose Reduction: Evaluate if lowering the ASO dose can reduce proteinuria while maintaining efficacy.
- Chemical Modifications: Explore ASO designs with reduced phosphorothioate content or alternative backbone chemistries, as the PS backbone is associated with toxicity.[9]
- Conjugation Strategies: Consider conjugating the ASO to ligands that alter its biodistribution and reduce accumulation in the kidneys.[1][6]

Data Summary: Renal Events in **Drisapersen** Clinical Trials

Study	Treatment Group	Number of Patients with Renal Events	Total Patients	Percentage	Reference
DEMAND II	Drisapersen (continuous)	13	18	72%	[1]
Drisapersen (intermittent)	12	17	71%	[1]	
Placebo	7	18	39%	[1]	_
Phase 3 (DMD114044)	Drisapersen	Not specified, but described as "most commonly reported adverse events"	125	-	[17][18]

Diagram: Proposed Mechanism of **Drisapersen**-Induced Proteinuria





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Caption: Competitive binding of **Drisapersen** to megalin/cubilin receptors in proximal tubule cells.

Investigating and Managing Thrombocytopenia

Problem: You are observing a decrease in platelet counts in your in vivo studies with a 2'OMePS ASO.

Troubleshooting Steps:

- Monitor Platelet Counts Regularly:
 - Perform complete blood counts (CBCs) at baseline and at regular intervals during the study to monitor for changes in platelet numbers.
- Assess Platelet Activation:



- Flow Cytometry: Use flow cytometry to measure the expression of platelet activation markers, such as P-selectin (CD62P), on the surface of platelets.[4][19]
- Experimental Protocol: Flow Cytometry for Platelet Activation
 - Principle: This method uses fluorescently labeled antibodies to detect the expression of activation markers on the surface of platelets.
 - Materials:
 - Flow cytometer.
 - Fluorescently labeled antibodies against platelet markers (e.g., CD41/61) and activation markers (e.g., CD62P).[11]
 - Platelet-rich plasma (PRP) or whole blood from treated and control animals/subjects.
 - Fixation and wash buffers.
 - Procedure (General):
 - 1. Collect blood samples in appropriate anticoagulant tubes.
 - Isolate PRP by centrifugation or use whole blood.
 - 3. Incubate the PRP or whole blood with the ASO at various concentrations.
 - 4. Stain the samples with fluorescently labeled antibodies against CD41/61 and CD62P.
 - 5. Fix the cells.
 - Analyze the samples on a flow cytometer, gating on the platelet population (CD41/61 positive).
 - 7. Quantify the percentage of platelets expressing CD62P.
- · Investigate Potential Mechanisms:



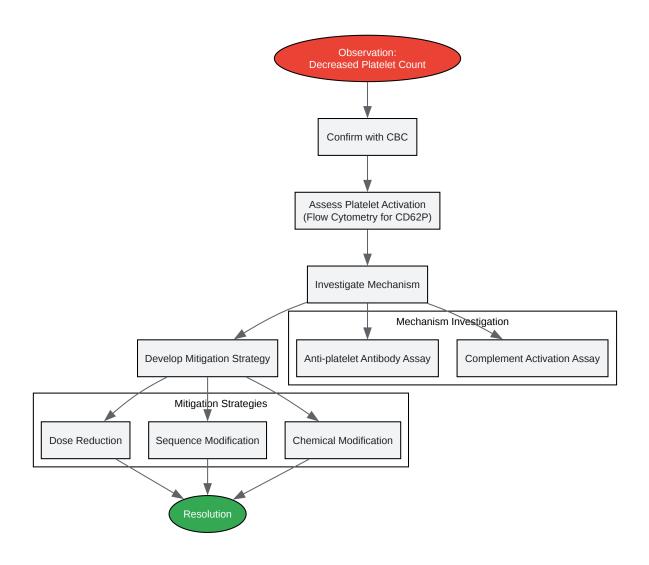
- Immune-Mediated Thrombocytopenia: Assess for the presence of anti-platelet antibodies
 (IgM) in the plasma of treated animals.
- Complement Activation: Measure complement split products (e.g., Bb, C3a, C5a) in the plasma to determine if the alternative complement pathway is activated.[20]
- Mitigation Strategies:
 - Sequence Optimization: Modify the ASO sequence to reduce the potential for immune stimulation.
 - Chemical Modifications: Alter the chemical modification pattern of the ASO.
 - Dose and Regimen Adjustment: Evaluate if a lower dose or a different dosing schedule can minimize the effect on platelets.

Data Summary: Thrombocytopenia in **Drisapersen** Clinical Trials

Study	Treatment Group	Incidence of Thrombocytop enia	Severity	Reference
Pooled Analysis	Drisapersen	Infrequent	Moderate-to- severe	[8]
Phase 3 (DMD114044)	Drisapersen	Noted as an adverse event	-	[2]

Diagram: Workflow for Investigating ASO-Induced Thrombocytopenia





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Caption: A logical workflow for troubleshooting ASO-induced thrombocytopenia.

Evaluating and Addressing Injection Site Reactions (ISRs)

Problem: You are observing skin reactions at the injection site in your in vivo studies with a subcutaneously administered 2'OMePS ASO.



Troubleshooting Steps:

- Characterize the ISRs:
 - Macroscopic Evaluation: Document the size, color, and characteristics of the skin reaction (e.g., erythema, edema, induration).
 - Histopathology: Collect skin biopsies from the injection site for histological analysis to assess for inflammation, fibrosis, and other cellular changes.
- · In Vitro Assessment of Immune Activation:
 - Cell Model: Use in vitro 3D human skin models (reconstructed human epidermis) to assess the potential for the ASO to induce an inflammatory response.[21]
 - Assays:
 - Cytokine/Chemokine Release: Measure the levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) and chemokines (e.g., MCP-1, RANTES) in the culture medium after ASO treatment using a multiplex immunoassay or ELISA.[21]
- Investigate Complement Activation:
 - Phosphorothioate oligonucleotides have been shown to activate the complement system,
 which could contribute to local inflammation.
 - In Vitro Complement Activation Assay:
 - 1. Incubate the ASO in human or animal serum.
 - 2. Measure the generation of complement activation products (e.g., C3a, C5a, Bb) by ELISA.[20]
- Mitigation Strategies:
 - Formulation: Optimize the formulation of the ASO to reduce local irritation.



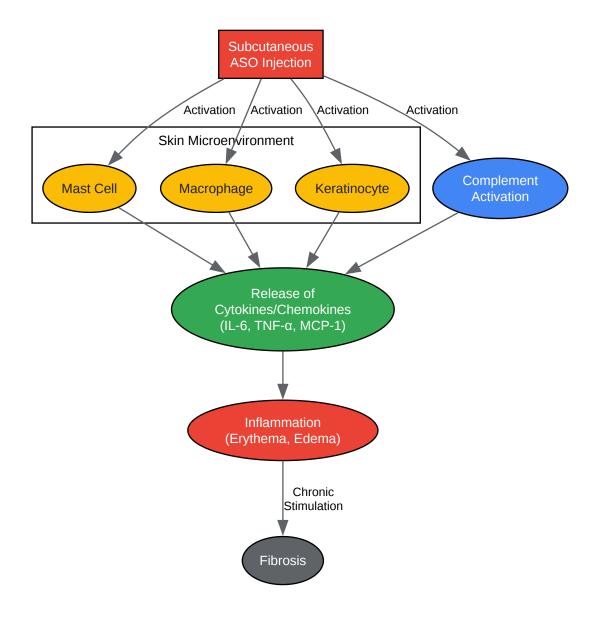
- Dose and Concentration: Evaluate if a lower dose or a more dilute concentration can reduce the severity of ISRs.
- Chemical Modifications: Explore ASOs with reduced phosphorothioate content, as this modification is associated with pro-inflammatory effects.[9]
- Co-administration: Consider co-administration with anti-inflammatory agents, although this may have limited efficacy.

Data Summary: Injection Site Reactions in **Drisapersen** Clinical Trials

Study	Treatment Group	Number of Patients with ISRs	Total Patients	Percentage	Reference
DEMAND II	Drisapersen (continuous)	14	18	78%	[1]
Drisapersen (intermittent)	15	17	88%	[1]	
Placebo	6	18	33%	[1]	-
Phase I/II (long-term)	Drisapersen	7	7	100%	[4]

Diagram: Signaling Pathway for Potential ASO-Induced Injection Site Reaction





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Caption: Potential pathways leading to injection site reactions following subcutaneous ASO administration.

Assessing Hybridization-Dependent Off-Target Effects

Problem: You need to evaluate the potential for your ASO to bind to and modulate the expression of unintended RNA targets.

Troubleshooting Steps:

In Silico Analysis:

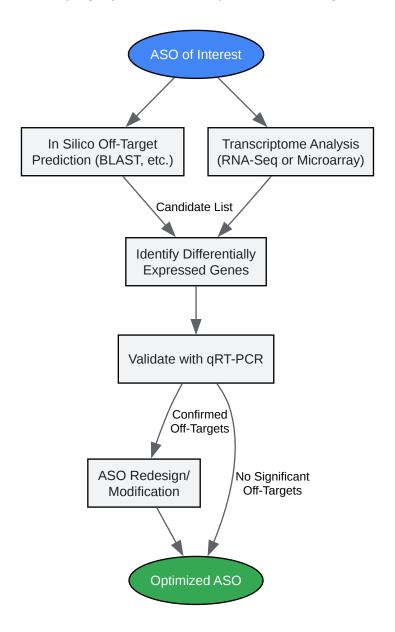


- Use bioinformatics tools (e.g., BLAST, GGGenome) to search for potential off-target binding sites in the relevant transcriptome.
- Define search parameters to allow for a certain number of mismatches.
- Transcriptome-Wide Analysis (RNA-Seq or Microarray):
 - Experimental Design: Treat a relevant cell line or tissue with your ASO and a control (e.g., vehicle or a scrambled ASO).
 - RNA-Seq Protocol Outline:
 - 1. Isolate total RNA from treated and control samples.
 - 2. Perform library preparation (e.g., stranded, paired-end).
 - 3. Sequence the libraries on a next-generation sequencing platform.
 - 4. Align the reads to the reference genome.
 - 5. Perform differential gene expression and differential splicing analysis.
 - Data Analysis:
 - 1. Identify genes that are significantly up- or down-regulated in the ASO-treated samples compared to controls.
 - 2. Cross-reference the differentially expressed genes with the list of potential off-targets from the in silico analysis.
- Validation of Potential Off-Targets:
 - Use quantitative real-time PCR (qRT-PCR) to validate the changes in expression of the top candidate off-target genes identified from the transcriptome analysis.
- Mitigation Strategies:
 - ASO Redesign: If significant off-target effects are identified, redesign the ASO to target a different region of the target RNA with fewer potential off-target binding sites.



 Chemical Modifications: Incorporate chemical modifications that increase the binding specificity of the ASO.

Diagram: Workflow for Identifying Hybridization-Dependent Off-Target Effects



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Caption: A systematic approach to identify and mitigate hybridization-dependent off-target effects.



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